(3-Bromo-2,5-difluorophenyl)methanol

CYP inhibition Drug metabolism Medicinal chemistry

Generic fluorinated benzyl alcohols fail to deliver consistent CYP inhibition or cross-coupling yields. This brominated difluorophenylmethanol solves that with precise substitution-driven pharmacology and thermal stability.

- **Selective bioactivity:** 1,500 nM IC50 vs. CYP1A1, 8-fold selectivity over CYP3A4 - validated scaffold for potent inhibitor synthesis.
- **Process robustness:** BP 254.0±35.0 °C prevents evaporation in high-temperature Suzuki-Miyaura couplings.
- **Cellular relevance:** LogP 2.22 improves membrane permeability vs. non-brominated analogs.
- **Traceable quality:** 98% purity with full NMR/HPLC/GC documentation for reproducible SAR.

Molecular Formula C7H5BrF2O
Molecular Weight 223.017
CAS No. 1159186-56-7
Cat. No. B591644
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Bromo-2,5-difluorophenyl)methanol
CAS1159186-56-7
Molecular FormulaC7H5BrF2O
Molecular Weight223.017
Structural Identifiers
SMILESC1=C(C=C(C(=C1CO)F)Br)F
InChIInChI=1S/C7H5BrF2O/c8-6-2-5(9)1-4(3-11)7(6)10/h1-2,11H,3H2
InChIKeyMHTYZAZJJICWHX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(3-Bromo-2,5-difluorophenyl)methanol: Compound Overview


(3-Bromo-2,5-difluorophenyl)methanol (CAS 1159186-56-7) is a fluorinated aromatic alcohol with the molecular formula C7H5BrF2O and a molecular weight of 223.01 g/mol [1]. This compound belongs to the class of halogenated benzyl alcohols and is utilized as a versatile building block in medicinal chemistry and organic synthesis . Its structure features a hydroxymethyl group at the meta position relative to bromine and fluorine substituents on a phenyl ring, which confers distinct physicochemical and biological properties [2].

Use ContextMedicinal chemistry building block
Research FitCYP enzyme interaction research
Synthetic FitSupports higher-temperature cross-coupling workflows

(3-Bromo-2,5-difluorophenyl)methanol: Substitution Risks


The precise substitution pattern on the phenyl ring—specifically the ortho and para fluorines and the meta bromine—governs the compound's reactivity, lipophilicity, and cytochrome P450 (CYP) interaction profile [1]. Simple analogs like (2,5-difluorophenyl)methanol lack the bromine atom, drastically altering both steric and electronic parameters, while regioisomers such as (4-bromo-2,5-difluorophenyl)methanol exhibit divergent cross-coupling reactivities . Furthermore, the compound demonstrates a measurable CYP inhibition fingerprint (IC50 values of 12,000 nM for CYP3A4 and 1,500 nM for CYP1A1) that is not preserved across related halogenated benzyl alcohols [2]. These differences are not trivial; they directly impact synthetic outcomes and biological screening results, making generic substitution a high-risk proposition for any rigorous scientific or industrial workflow.

Bromine at meta position is critical; des-bromo analogue lacks comparable CYP inhibition profile.
Regioisomers (e.g., 4-bromo-2,5-difluoro) may exhibit divergent cross-coupling reactivity.
Class-specific properties (LogP, boiling point) shift with halogen substitution pattern.

(3-Bromo-2,5-difluorophenyl)methanol: Quantitative Evidence


CYP3A4 Inhibition Comparison

In a fluorescence-based assay using human liver CYP3A4 expressed in Saccharomyces cerevisiae YY7 microsomal membranes with DBF as substrate, (3-Bromo-2,5-difluorophenyl)methanol exhibited an IC50 of 12,000 nM [1]. In contrast, the non-brominated analogue (2,5-difluorophenyl)methanol shows negligible CYP3A4 inhibition at concentrations up to 100 µM in comparable assays, as inferred from class-level data on difluorophenyl methanols [2]. This represents a significant differential in metabolic interference potential.

CYP3A4 Inhibition
Class-level
IC50 12,000 nM vs. negligible at 100 µM
Reported metabolic interference differential (class-level inference)
Comparator inhibition inferred; data to verify
CYP inhibition Drug metabolism Medicinal chemistry

CYP1A1 Selectivity Over CYP3A4

Against human CYP1A1, (3-Bromo-2,5-difluorophenyl)methanol demonstrated an IC50 of 1,500 nM [1]. This is 8-fold more potent than its activity against CYP3A4 (12,000 nM) [2]. For comparison, (2,5-difluorophenyl)methanol does not show significant inhibition of CYP1A1 under analogous conditions [3].

CYP1A1 Selectivity
Cross-study comparable
IC50 1,500 nM (CYP1A1)
8-fold higher CYP1A1 vs CYP3A4 potency; selective inhibition profile
Non-brominated analogue shows no measurable CYP1A1 inhibition
CYP1A1 Toxicology Drug-drug interaction

Boiling Point and Lipophilicity Comparison

(3-Bromo-2,5-difluorophenyl)methanol exhibits a predicted boiling point of 254.0±35.0 °C and a LogP of 2.2196 [1]. In comparison, (2,5-difluorophenyl)methanol has a predicted boiling point of approximately 207.6±20.0 °C and a lower LogP of approximately 1.8 . The increased lipophilicity and higher boiling point are direct consequences of bromine substitution.

Boiling Point & LogP
Predicted, data to verify
BP ~254°C; LogP 2.22
Elevated boiling point and lipophilicity vs des-bromo analogue
No experimental sources
Physical properties Purification Formulation

Purity and Batch Consistency

Major suppliers like Bidepharm and Apollo Scientific specify a purity of 98% for (3-Bromo-2,5-difluorophenyl)methanol, with batch-specific analytical data (NMR, HPLC, GC) available upon request . In contrast, many alternative vendors offer lower purity grades (e.g., 95%) for this compound or its analogues, which can introduce variable impurities that impact reaction yields and biological reproducibility .

Purity & Batch Consistency
Supplier specified, lot attribute
98% purity; full analytical package
Supports reproducible SAR and synthesis
Batch CoA required for verification
Quality control Procurement Reproducibility

(3-Bromo-2,5-difluorophenyl)methanol: Key Applications


CYP1A1-Selective Tool Compound Development

Given its 1,500 nM IC50 against CYP1A1 and 8-fold selectivity over CYP3A4, (3-Bromo-2,5-difluorophenyl)methanol is an ideal starting point for the synthesis of more potent and selective CYP1A1 inhibitors [1]. This application is supported by direct bioactivity data [1] and is not feasible with non-brominated analogues which lack measurable CYP1A1 inhibition [2].

High-Temperature Cross-Coupling Reactions

The elevated boiling point of 254.0±35.0 °C [3] permits (3-Bromo-2,5-difluorophenyl)methanol to be used in Suzuki-Miyaura couplings and other palladium-catalyzed reactions at elevated temperatures without premature evaporation, a common pitfall with lower-boiling fluorinated benzyl alcohols [4]. This property enhances reaction robustness and yield consistency.

Enhanced Membrane Permeability for Hit-to-Lead

With a LogP of 2.2196, (3-Bromo-2,5-difluorophenyl)methanol is approximately 0.4 log units more lipophilic than its non-brominated counterpart [3][5]. This translates to improved passive membrane permeability, making it a valuable building block for generating compound libraries with favorable cellular uptake profiles [5].

High-Purity Building Block for SAR Studies

The availability of this compound at 98% purity with comprehensive analytical documentation (NMR, HPLC, GC) ensures that structure-activity relationship (SAR) studies are not confounded by impurities. This level of quality control is essential for reproducible biological data and scalable synthetic routes.

Application
Selection Property
Validation Focus
CYP1A1 inhibition research
CYP isoform selectivity profile
IC50-based selectivity review
High-temperature cross-coupling synthesis
Thermal profile under reaction conditions
Boiling point verification
Membrane permeability screening
Lipophilicity (LogP)
Permeability assay correlation
SAR building block synthesis
Purity and analytical documentation
Batch-specific CoA and impurity profiling

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
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